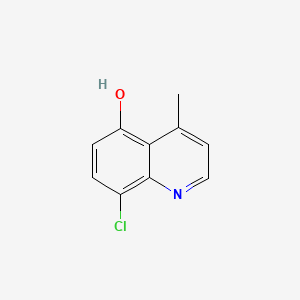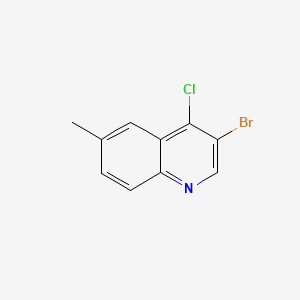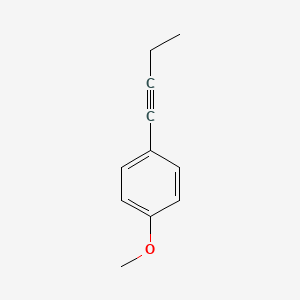iodonium triflate CAS No. 1204518-08-0](/img/structure/B598164.png)
[3-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium triflate
Übersicht
Beschreibung
“3-(Trifluoromethyl)phenyliodonium triflate” is a chemical compound with the molecular formula C17H15F6IO3S . It is a white to light yellow powder or crystal . This compound is used as a reagent for meta-selective copper-catalyzed C-H bond arylation .
Molecular Structure Analysis
The molecular weight of this compound is 540.26 g/mol . The molecular structure consists of a trifluoromethylphenyl group, a trimethylphenyl group, an iodonium ion, and a triflate ion .Chemical Reactions Analysis
This compound can act as a Lewis acid catalyst in the metal-free cationic polymerization of styrene and alkyl vinyl ether derivatives . It can also serve as an arylating agent in the arylalkynylation of alkenes .Physical And Chemical Properties Analysis
This compound is a solid at 20 degrees Celsius . It is sensitive to light . It has a melting point range of 174.0 to 181.0 degrees Celsius . It is soluble in methanol .Wissenschaftliche Forschungsanwendungen
Organic Synthesis
This compound is used as a reagent in organic synthesis, particularly in the introduction of the trifluoromethyl group into organic molecules. The trifluoromethyl group is highly desirable in pharmaceuticals and agrochemicals due to its ability to enhance the biological activity and stability of molecules .
Electroluminescent Materials
It serves as a precursor for the synthesis of electroluminescent materials. These materials are crucial for the development of blue organic light-emitting diodes (OLEDs), which are used in display and lighting technologies. The compound’s derivatives have been shown to possess high thermal stability and proper frontier-energy levels, making them suitable as host materials for blue OLEDs .
Catalysis
In catalysis, 3-(Trifluoromethyl)phenyliodonium triflate acts as a Lewis acid catalyst. It is utilized in the metal-free cationic polymerization of styrene and alkyl vinyl ether derivatives, which are important for producing various polymeric materials .
Arylation Agent
The compound is an effective arylating agent in the arylalkynylation of alkenes. This reaction is valuable for constructing complex organic molecules with high precision, which is beneficial for the synthesis of natural products and medicinal compounds .
Asymmetric Synthesis
It is involved in asymmetric synthesis, particularly in the asymmetric α-arylation of ketones. This process is catalyzed by palladium complexes and is significant for creating chiral molecules that are essential in the development of new drugs .
Material Science
The compound finds application in material science, where it is used in the synthesis of advanced materials with specific electronic properties. Its role in creating materials with desired fluorescence and phosphorescence characteristics is notable, especially for organic materials used in OLED devices .
Safety and Hazards
Wirkmechanismus
Target of Action
It is known to act as a lewis acid catalyst , suggesting that it may interact with electron-rich species in biochemical reactions.
Mode of Action
As a Lewis acid catalyst, 3-(Trifluoromethyl)phenyliodonium triflate can accept an electron pair from a Lewis base, such as a nucleophile . This interaction can facilitate various chemical reactions by stabilizing transition states and lowering activation energy.
Action Environment
The action, efficacy, and stability of 3-(Trifluoromethyl)phenyliodonium triflate can be influenced by various environmental factors. For instance, its catalytic activity may be affected by the pH, temperature, and concentration of other reactants in the environment
Eigenschaften
IUPAC Name |
trifluoromethanesulfonate;[3-(trifluoromethyl)phenyl]-(2,4,6-trimethylphenyl)iodanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15F3I.CHF3O3S/c1-10-7-11(2)15(12(3)8-10)20-14-6-4-5-13(9-14)16(17,18)19;2-1(3,4)8(5,6)7/h4-9H,1-3H3;(H,5,6,7)/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKQZCCNYTGBVPK-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)[I+]C2=CC=CC(=C2)C(F)(F)F)C.C(F)(F)(F)S(=O)(=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F6IO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90670170 | |
| Record name | [3-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
540.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium triflate | |
CAS RN |
1204518-08-0 | |
| Record name | [3-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodanium trifluoromethanesulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90670170 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [3-(Trifluoromethyl)phenyl](2,4,6-trimethylphenyl)iodonium Trifluoromethanesulfonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 1-isopropyl-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B598081.png)
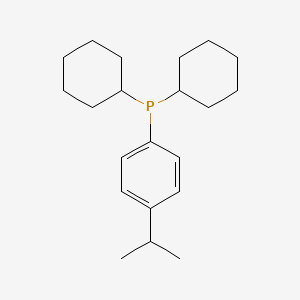
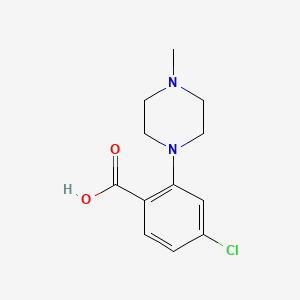
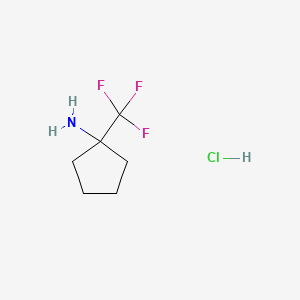
![7-Chloro-5-iodo-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598085.png)
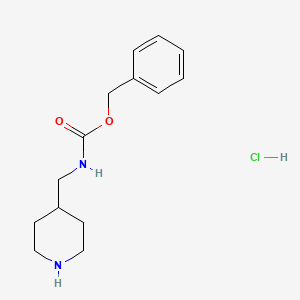

![2-(2,6-Dichlorophenyl)thiazolo[5,4-c]pyridine](/img/structure/B598089.png)


![2-(Benzo[d][1,3]dioxol-5-yl)butanoic acid](/img/structure/B598093.png)
